![molecular formula C24H18N2OS B2490279 N-(4,5-二氢萘[1,2-d]噻唑-2-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 391229-70-2](/img/structure/B2490279.png)

N-(4,5-二氢萘[1,2-d]噻唑-2-基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

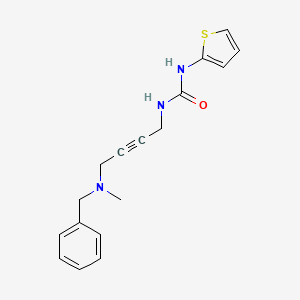

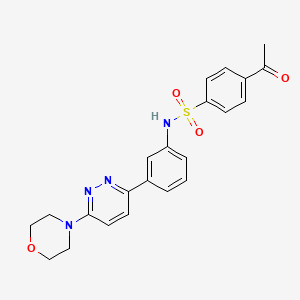

The compound "N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The compound is likely to possess interesting chemical and biological characteristics due to the presence of the benzothiazole core and the amide linkage.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of o-aminothiophenol with various aldehydes or ketones. For instance, the synthesis of 2-phenylbenzothiazoles has been achieved by reacting o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of N-substituted benzothiazole derivatives can involve the acetylation of aminobenzothiazole followed by further substitution reactions . The synthesis of the specific compound is not detailed in the provided papers, but it would likely follow similar synthetic strategies involving the formation of the benzothiazole core followed by amide bond formation.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic methods such as NMR, IR, and GC-MS, as well as by elemental analysis . The presence of substituents on the benzamide ring can lead to different molecular conformations and modes of supramolecular aggregation . For example, different substituents on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been shown to result in different hydrogen bonding patterns and π-π stacking interactions, affecting the overall crystal packing .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of directing groups such as the N,N-bidentate structure found in some benzothiazole amides . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the benzothiazole and benzamide moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole ring and the amide linkage. The introduction of fluorine atoms, for example, can significantly affect the lipophilicity and potential bioavailability of these compounds . The antimicrobial activity of benzothiazole derivatives has been demonstrated, with some compounds showing significant activity against various bacterial strains . The antitumor activity of these compounds is also notable, with some derivatives exhibiting potent inhibitory activity against cancer cell lines .

科学研究应用

- COX-1 抑制: 化合物1的某些衍生物已显示出弱的COX-1 抑制活性。 虽然不像现有的抑制剂那么有效,但进一步探索可能会揭示额外的抗炎特性 .

抗菌活性

外排抑制

构效关系 (SAR)

抗炎潜力

总之,N-(4,5-二氢萘[1,2-d]噻唑-2-基)-[1,1'-联苯]-4-甲酰胺有望成为一种抗菌剂,其衍生物为优化针对分枝杆菌感染的治疗策略提供了途径。 研究人员继续探索其在药物开发中的潜力,并揭示其精确的作用机制 . 🌟

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities . .

Mode of Action

Benzothiazoles, in general, are known to interact with various enzymes and receptors, affecting cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Benzothiazoles are known to influence a variety of biochemical pathways, depending on their specific structure and the nature of their targets

Result of Action

Given the compound’s structural similarity to other benzothiazoles, it may exhibit anti-inflammatory, antimicrobial, or antitumor activities . .

生化分析

Biochemical Properties

It is known that similar compounds have been reported to affect Mycobacterium tuberculosis energetics . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of cells .

Cellular Effects

Based on the known effects of structurally similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-13H,14-15H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQGPYJNYTWLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)